molecular formula C28H30N4O4S2 B2627733 N-(6-benzyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-((2,6-dimethylmorpholino)sulfonyl)benzamide CAS No. 524683-49-6

N-(6-benzyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-((2,6-dimethylmorpholino)sulfonyl)benzamide

カタログ番号: B2627733
CAS番号: 524683-49-6
分子量: 550.69
InChIキー: STUYVSFBUQKXOL-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

This compound features a tetrahydrothieno[2,3-c]pyridine core substituted with a benzyl group at position 6, a cyano group at position 3, and a 4-((2,6-dimethylmorpholino)sulfonyl)benzamide moiety at position 2. The structural complexity arises from the fused thiophene-pyridine ring system and the sulfonamide-linked morpholine group, which likely enhance its pharmacokinetic properties and target binding specificity.

特性

IUPAC Name

N-(6-benzyl-3-cyano-5,7-dihydro-4H-thieno[2,3-c]pyridin-2-yl)-4-(2,6-dimethylmorpholin-4-yl)sulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H30N4O4S2/c1-19-15-32(16-20(2)36-19)38(34,35)23-10-8-22(9-11-23)27(33)30-28-25(14-29)24-12-13-31(18-26(24)37-28)17-21-6-4-3-5-7-21/h3-11,19-20H,12-13,15-18H2,1-2H3,(H,30,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STUYVSFBUQKXOL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CC(O1)C)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=C(C4=C(S3)CN(CC4)CC5=CC=CC=C5)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H30N4O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

550.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

生物活性

N-(6-benzyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-((2,6-dimethylmorpholino)sulfonyl)benzamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity based on available research findings.

The compound has the following chemical characteristics:

  • Molecular Formula : C18H20N4OS
  • Molecular Weight : 324.44 g/mol
  • CAS Number : 1092352-17-4

Research indicates that this compound exhibits selective inhibition of certain kinases, particularly within the mitogen-activated protein kinase (MAPK) family. It has shown promising results as an inhibitor of JNK2 and JNK3 kinases, which are involved in various cellular processes including apoptosis and inflammation. The binding affinity to these kinases suggests a unique interaction mechanism that could be leveraged for therapeutic purposes .

Biological Activity Overview

The biological activities of this compound can be summarized as follows:

Activity Description
Kinase Inhibition Selectively inhibits JNK2 and JNK3 kinases with pIC50 values around 6.5 to 6.7 .
Anti-inflammatory Effects Potentially reduces inflammation by modulating kinase activity involved in inflammatory pathways.
Anticancer Properties May induce apoptosis in cancer cells through JNK pathway modulation .

Case Studies and Research Findings

  • Inhibition of JNK Kinases :
    • A study demonstrated that compounds similar to N-(6-benzyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-((2,6-dimethylmorpholino)sulfonyl)benzamide showed significant inhibition of JNK3 with a pIC50 value of 6.7. This suggests that the compound could be effective in conditions where JNK activation is detrimental, such as in certain cancers or neurodegenerative diseases .
  • Apoptotic Induction in Cancer Cells :
    • Research indicated that compounds targeting the JNK pathway could lead to apoptosis in various cancer cell lines. The modulation of this pathway by the compound may provide a strategy for cancer therapy by promoting programmed cell death in malignant cells .
  • Inflammation Modulation :
    • The compound's ability to inhibit JNK kinases may also translate into anti-inflammatory effects. In models of inflammation, the inhibition of these kinases has been associated with reduced levels of pro-inflammatory cytokines, suggesting potential therapeutic applications in inflammatory diseases .

Safety and Toxicology

Safety data for this compound indicate it may pose certain risks:

  • Harmful if swallowed (H302).
  • Causes skin irritation (H315) .

It is crucial to conduct further toxicological studies to fully understand the safety profile before clinical applications.

類似化合物との比較

Comparison with Structurally Similar Compounds

Core Heterocyclic Systems

Tetrahydrothieno[2,3-c]pyridine Derivatives
  • N-((3-Cyano-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)carbamothioyl)benzamide (): This compound shares the tetrahydrothieno[2,3-c]pyridine core but differs in substituents: 6-Isopropyl group (vs. benzyl in the target compound), which reduces steric bulk. Carbamothioyl benzamide (vs. sulfonyl benzamide), introducing a sulfur atom that may alter hydrogen bonding or metabolic stability. No morpholine sulfonyl group, suggesting divergent pharmacokinetic profiles .
Thiazolo[3,2-a]pyrimidine Derivatives ():
  • (2Z)-2-(Substitutedbenzylidene)-3,5-dihydro-7-(5-methylfuran-2-yl)-3,5-dioxo-2H-thiazolo[3,2-a]pyrimidine-6-carbonitriles (11a, 11b):
    These compounds feature a thiazolo-pyrimidine core with a fused thiophene ring. Key differences include:
    • Dioxo groups at positions 3 and 5 (absent in the target compound).
    • Furan substituents (vs. benzyl and morpholine sulfonyl groups), which may reduce lipophilicity.
    • Lower molecular weights (~386–403 g/mol) compared to the target compound’s likely higher mass .
Benzo[b]thieno[2,3-d]pyrimidines ():
  • 3-Benzoyl-2-hydrazono-4-imino/oxo derivatives (6a–6d): These contain a benzo-thienopyrimidine core with benzoyl and hydrazono groups. Differences include: Larger fused aromatic system (benzene + thiophene + pyrimidine vs. thiophene + pyridine).

Functional Group Analysis

Sulfonamide vs. Carbamothioyl/Cyano Groups
  • The target compound’s morpholino sulfonyl group enhances solubility via polar interactions, whereas carbamothioyl groups () may increase metabolic susceptibility due to sulfur oxidation.
  • Cyano groups are present in both the target compound and thiazolo-pyrimidines (), suggesting shared electronic effects but divergent steric environments.
Benzyl vs. Isopropyl/Alkyl Substituents

Physicochemical and Pharmacokinetic Properties

Compound Class Molecular Weight (g/mol) Key Functional Groups Solubility (Predicted) Metabolic Stability
Target Compound ~550* Cyano, sulfonyl benzamide, morpholine Moderate (polar groups) High (sulfonamide)
Tetrahydrothieno[2,3-c]pyridine () ~400* Carbamothioyl, isopropyl Low (nonpolar) Moderate
Thiazolo-pyrimidines () 386–403 Dioxo, furan, cyano Moderate Low (furan oxidation)
Benzo[b]thienopyrimidines () ~350* Benzoyl, hydrazono Low Variable

*Estimated based on molecular formulas.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。